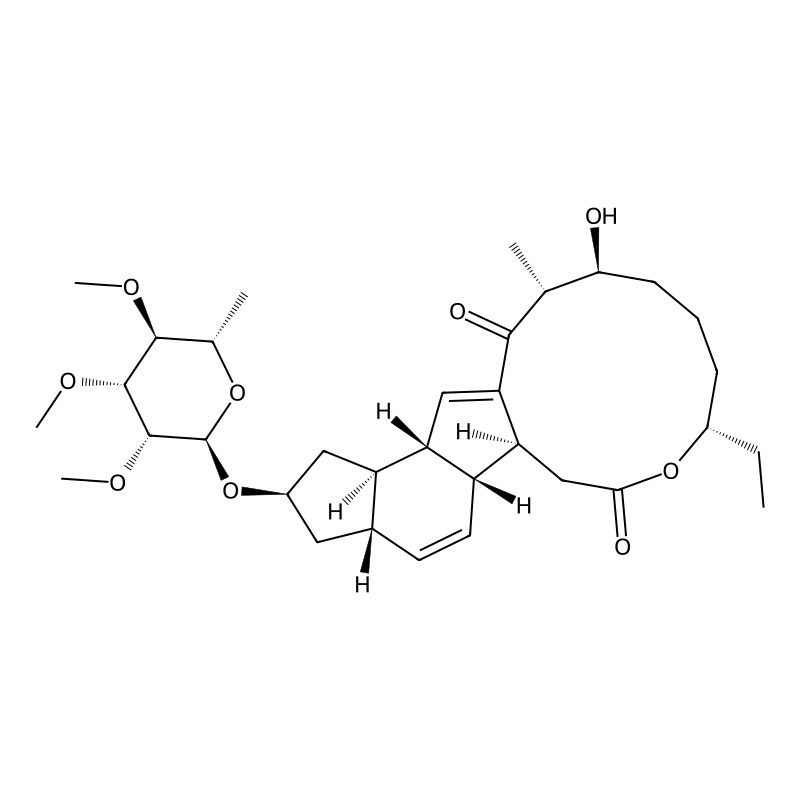

Spinosyn A 17-pseudoaglycone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Insecticide Mode of Action Studies

Spinosyn A is a known insecticide that disrupts the nervous system of insects. Research on Spinosyn A 17-pseudoaglycone aims to understand its role in the insecticidal properties of spinosyn A. Studies suggest that Spinosyn A 17-pseudoaglycone may be a degradation product of spinosyn A () and may not possess the same insecticidal activity as the parent compound. For instance, research has shown that Spinosyn A 17-pseudoaglycone exhibits lower toxicity towards certain insect larvae compared to spinosyn A itself ().

Spinosyn A 17-pseudoaglycone as a Reference Standard

Due to its well-defined structure, Spinosyn A 17-pseudoaglycone serves as a valuable reference standard in scientific research. Researchers utilize it in analytical techniques such as chromatography and spectroscopy to identify and quantify spinosyn A and related compounds in various samples, including environmental matrices and agricultural products (). This application is crucial for monitoring the presence and potential degradation of spinosyn A in the environment.

Spinosyn A 17-pseudoaglycone is a chemical compound derived from spinosyn A, a member of the spinosyn family of insecticides. This compound is characterized by its unique tetracyclic macrolide structure, which includes an amino sugar (D-forosamine) and a neutral sugar (2,3,4-tri-O-methyl-α-L-rhamnose) attached to specific hydroxyl groups. The structural formula for spinosyn A 17-pseudoaglycone is C33H50O9, with a molecular weight of 590.7 g/mol .

The compound is produced through the selective hydrolysis of the more labile forosamine saccharide at the 17-position of spinosyn A. This process results in the loss of the forosamine moiety, which is crucial for the insecticidal activity of spinosyn A, leading to a reduction in biological effectiveness .

- Hydrolysis: The primary reaction is the mild acidic hydrolysis of spinosyn A, specifically targeting the forosamine saccharide at the 17-position. This reaction can be performed under conditions such as concentrated hydrochloric acid in methanol at room temperature .

- Lactonization: The initial formation of the aglycone involves lactonization processes that create intramolecular carbon-carbon bonds through cycloaddition reactions and aldol or Michael condensation reactions .

- Further Modifications: The resulting pseudoaglycone can undergo additional reactions to yield various derivatives, including other pseudoaglycones and aglycones through distinct hydrolysis and oxidation steps .

Spinosyn A 17-pseudoaglycone exhibits significantly reduced biological activity compared to its parent compound, spinosyn A. While spinosyn A is known for its potent insecticidal properties, particularly against pests like Heliothis virescens, the removal of the forosamine moiety in spinosyn A 17-pseudoaglycone results in only weak insecticidal activity . The biological significance of this compound lies primarily in its role as a degradation product rather than an active insecticide.

Synthesis methods for spinosyn A 17-pseudoaglycone primarily involve fermentation and subsequent chemical modifications:

- Fermentation: The initial production of spinosyn A occurs through fermentation using Saccharopolyspora spinosa, where specific growth conditions are optimized to enhance yield .

- Chemical Hydrolysis: Following fermentation, spinosyn A can be treated with mild acids to selectively hydrolyze the forosamine group, yielding spinosyn A 17-pseudoaglycone .

- Purification Techniques: Techniques such as high-performance liquid chromatography are employed to purify the final product, ensuring high purity levels (>95%) for research and application purposes .

Several compounds share structural similarities with spinosyn A 17-pseudoaglycone. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Spinosyn A | Tetracyclic structure with both sugars intact | Potent insecticide |

| Spinosyn B | Similar structure with N-demethylation | Insecticidal |

| Spinosyn D | Methyl group substitution at C-6 | Insecticidal |

| Spinosyn E | Demethylation at C-16 | Reduced insecticidal effect |

| Spinosyn F | Demethylation at C-22 | Reduced insecticidal effect |

| Spinosyn G | Replacement of D-forosamine with L-ossamine | Variable activity |

Spinosyn A 17-pseudoaglycone stands out due to its unique structural modification that leads to diminished biological activity compared to its more potent counterparts within the spinosyn family .

This comprehensive overview highlights the significance of spinosyn A 17-pseudoaglycone within both scientific research and practical applications while elucidating its unique characteristics relative to similar compounds.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Wikipedia

Dates

Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems. Cleveland C.B. et al. J. Agric. Food Chem. 2002, 50, 3244.